Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another cyclopropane derivative with similar structural features.
Methyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate: A methyl ester analog with comparable chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a cyclopropane ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-1-(methylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-5-12-7(11)9(10-4)6-8(9,2)3/h10H,5-6H2,1-4H3 |
InChI Key |
YYWSLDZXXNXQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1(C)C)NC |
Origin of Product |
United States |
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